molecular formula C15H12BrN3O2S B14859728 Ethyl 3-((3-(4-bromophenyl)(2,5-thiazolyl))amino)-2-nitriloprop-2-enoate

Ethyl 3-((3-(4-bromophenyl)(2,5-thiazolyl))amino)-2-nitriloprop-2-enoate

Cat. No.: B14859728
M. Wt: 378.2 g/mol
InChI Key: JDZXHISJDAVHQU-DHZHZOJOSA-N
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Description

Ethyl 3-((3-(4-bromophenyl)(2,5-thiazolyl))amino)-2-nitriloprop-2-enoate is a complex organic compound that features a bromophenyl group, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-(4-bromophenyl)(2,5-thiazolyl))amino)-2-nitriloprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the introduction of the ethyl ester group through esterification reactions. The nitrile group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-(4-bromophenyl)(2,5-thiazolyl))amino)-2-nitriloprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or secondary amines.

    Substitution: Products depend on the nucleophile used but can include azides or nitriles.

Scientific Research Applications

Ethyl 3-((3-(4-bromophenyl)(2,5-thiazolyl))amino)-2-nitriloprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-((3-(4-bromophenyl)(2,5-thiazolyl))amino)-2-nitriloprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific molecular targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,3-thiazol-2-amine: Similar structure but lacks the ethyl ester and nitrile groups.

    (4-(4-Bromophenyl)(2,5-thiazolyl))(4-ethoxyphenyl)amine: Similar thiazole and bromophenyl groups but different substituents.

Uniqueness

Ethyl 3-((3-(4-bromophenyl)(2,5-thiazolyl))amino)-2-nitriloprop-2-enoate is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the ethyl ester and nitrile groups allows for additional reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C15H12BrN3O2S

Molecular Weight

378.2 g/mol

IUPAC Name

ethyl (E)-3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate

InChI

InChI=1S/C15H12BrN3O2S/c1-2-21-14(20)11(7-17)8-18-15-19-9-13(22-15)10-3-5-12(16)6-4-10/h3-6,8-9H,2H2,1H3,(H,18,19)/b11-8+

InChI Key

JDZXHISJDAVHQU-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=NC=C(S1)C2=CC=C(C=C2)Br)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=NC=C(S1)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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